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Abstract

The protein tyrosine phosphatase non-receptor type 22 (PTPN22) is a critical negative
regulator of T-cell activation and has been strongly associated with a predisposition to a wide
range of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic
lupus erythematosus.[1][2][3][4][5] This central role in immune regulation makes PTPN22 a
compelling target for therapeutic intervention. This document provides detailed application
notes and experimental protocols for the validation of PTPN22 as a drug target utilizing
CRISPR/Cas9 technology in Jurkat T-cells, a widely used model for studying T-cell signaling.

Introduction to PTPN22 and its Role in Disease

PTPN22, also known as lymphoid tyrosine phosphatase (Lyp), is predominantly expressed in
hematopoietic cells and plays a crucial role in setting the threshold for T-cell receptor (TCR)
and B-cell receptor (BCR) signaling.[4][6][7] By dephosphorylating key signaling molecules
such as Lck, ZAP70, and TCR¢, PTPN22 attenuates the signaling cascade initiated by antigen
presentation, thereby preventing inappropriate T-cell activation.[3][5][6][7]

Genetic association studies have identified a single nucleotide polymorphism (SNP) in the
PTPN22 gene (C1858T, rs2476601) that results in an arginine-to-tryptophan substitution at
position 620 (R620W).[5] This variant is one of the strongest non-MHC genetic risk factors for
numerous autoimmune diseases.[8] The R620W variant is thought to be a loss-of-function
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mutation, leading to hyperresponsive T-cells and a breakdown of self-tolerance.[9][10]
Consequently, inhibiting PTPN22 activity is a promising strategy for dampening aberrant
immune responses in autoimmune disorders and enhancing T-cell responses in cancer
immunotherapy.[6][11][12]

CRISPRI/Cas9 for PTPN22 Target Validation

CRISPR/Cas9 technology offers a precise and efficient method for gene editing, making it an
invaluable tool for drug target validation. By creating a targeted knockout of the PTPN22 gene
in a relevant cell line, researchers can mimic the effect of a highly specific pharmacological
inhibitor. This allows for the investigation of the functional consequences of PTPN22 ablation
on cellular signaling pathways and phenotypes, providing strong evidence for its suitability as a
drug target.

This protocol will focus on the use of CRISPR/Cas9 to knock out PTPN22 in Jurkat T-cells. The
resulting cellular and molecular changes will be assessed through a series of functional

assays, including quantification of IL-2 production, cell proliferation, and the expression of T-cell
activation markers.

Experimental Workflow

The overall experimental workflow for validating PTPN22 as a drug target using CRISPR/Cas9
is depicted below.
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Caption: Experimental workflow for PTPN22 target validation.

PTPN22 Signaling Pathway in T-Cells

PTPN22 negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases
and adaptor proteins. The following diagram illustrates the central role of PTPN22 in this
pathway.
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Caption: PTPN22's role in TCR signaling.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes following the successful

knockout of PTPN22 in Jurkat T-cells, based on published literature.

Table 1: Effect of PTPN22 Knockout on IL-2 Production
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. Fold Change in IL-2
Condition . Reference
Production (KO vs. WT)

Stimulated with cognate )
] ~2-4 fold increase [LO][11][13]
antigen

Stimulated with PHA + PMA Significant increase [13]

Table 2: Effect of PTPN22 Knockout on T-Cell Proliferation

Outcome in PTPN22 KO
Assay " Reference
cells

] Increased proliferation upon
BrdU Incorporation ) ] [14]
stimulation

Table 3: Effect of PTPN22 Knockout on T-Cell Activation Marker Expression

Change in Expression in
Marker ] Reference
KO vs. WT (Stimulated)

Significant increase in
CD69 N [LO][11][13]
percentage of positive cells

CD25 Increased expression [8][14]

Detailed Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of PTPN22
in Jurkat T-Cells

1.1. sgRNA Design and Synthesis

» Design: Utilize online design tools (e.g., CHOPCHOP, IDT's gRNA design tool) to design

sgRNAs targeting an early exon of the human PTPN22 gene to maximize the likelihood of a

frameshift mutation and subsequent knockout.
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» Validated sgRNA Sequences: The following sgRNA sequences targeting exon 1 of PTPN22
have been previously published:

o sgRNA1: 5-CACCGGCTGCAGACATGTTGGAGCC-3'
o sgRNA2: 5-AAACGGCTCCAACATGTCTGCAGCC-3'

o Synthesis: Synthesize the sgRNASs or clone them into a suitable expression vector (e.g.,
pX330, pX461).

1.2. Jurkat Cell Culture

e Media: Culture Jurkat T-cells (Clone E6-1) in RPMI-1640 medium supplemented with 10%
fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 pg/mL
streptomycin.

o Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
o Cell Density: Keep the cell density between 2 x 1075 and 1 x 1076 cells/mL.
1.3. Transfection

e Method: Electroporation is recommended for efficient delivery of CRISPR/Cas9 components
into Jurkat cells. The Neon® Transfection System (Thermo Fisher Scientific) is a suitable

option.
e Reagents:

o Cas9 nuclease

o Synthesized sgRNA

o Neon® Transfection System 10 pL Kit
e Procedure:

o One day prior to transfection, split Jurkat cells to a density of 2 x 1075 cells/mL.
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o On the day of transfection, harvest and count the cells.
o For each transfection, resuspend 5 x 10”5 cells in 10 pL of Resuspension Buffer R.

o Prepare the RNP complex by mixing Cas9 protein (1.5 uM final concentration) and sgRNA
(1.8 uM final concentration). Incubate at room temperature for 10-20 minutes.

o Add the RNP complex to the resuspended cells.
o Aspirate the cell-RNP mixture into a 10 uL Neon® tip.
o Electroporate using the following parameters for Jurkat cells: 1600 V, 10 ms, 3 pulses.

o Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing
500 pL of antibiotic-free culture medium.

o Incubate for 48-72 hours before proceeding to single-cell cloning.
1.4. Single-Cell Cloning and Expansion
o Method: Limiting dilution is a standard method for isolating single cells.

e Procedure:

o

Serially dilute the transfected cells to a final concentration of 0.5 cells per 100 pL of
conditioned medium.

o

Dispense 100 pL of the cell suspension into each well of a 96-well plate.

[¢]

Incubate the plates for 2-3 weeks, monitoring for colony formation.

o

Expand the resulting clones in larger culture vessels.
1.5. Knockout Validation by Western Blot
e Purpose: To confirm the absence of PTPN22 protein in the generated clones.

e Procedure:
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o Cell Lysis:

Harvest approximately 1-2 x 1076 cells from each clone.

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration using a BCA assay.
o SDS-PAGE and Transfer:

» Load 20-30 ug of protein per lane on a 4-12% Bis-Tris gel.

» Run the gel and transfer the proteins to a PVDF membrane.
o Immunoblotting:

» Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

» Incubate the membrane with a primary antibody against PTPN22 (e.g., clone D6D1H,
Cell Signaling Technology) overnight at 4°C. The expected molecular weight of PTPN22
is approximately 91.5 kDa.[12]

» Wash the membrane with TBST.

» |Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
» Wash the membrane with TBST.

» Detect the signal using an ECL substrate.

» Use an antibody against a housekeeping protein (e.g., B-actin or GAPDH) as a loading
control.

Protocol 2: IL-2 Production Assay (ELISA)
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e Purpose: To quantify the amount of IL-2 secreted by PTPN22 WT and KO Jurkat cells upon
stimulation.

e Procedure:

o

Seed 2 x 1075 cells/well of a 96-well plate.

[¢]

Stimulate the cells with anti-CD3 (1 pg/mL) and anti-CD28 (1 ug/mL) antibodies for 24
hours.

[¢]

Collect the cell culture supernatant.

[¢]

Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according
to the manufacturer's instructions.

Protocol 3: T-Cell Proliferation Assay (BrdU)

e Purpose: To measure the proliferation of PTPN22 WT and KO Jurkat cells in response to
stimulation.

e Procedure:
o Seed 1 x 10”5 cells/well of a 96-well plate.
o Stimulate the cells as described in Protocol 2.
o After 48 hours of stimulation, add BrdU to a final concentration of 10 uM.
o Incubate for an additional 12-24 hours.

o Fix, permeabilize, and denature the DNA according to the BrdU assay kit manufacturer's
protocol.

o Detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric or
fluorescent readout.

Protocol 4: T-Cell Activation Marker Expression (Flow
Cytometry)
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e Purpose: To assess the expression of the early activation marker CD69 and the late
activation marker CD25 on the surface of PTPN22 WT and KO Jurkat cells.

e Procedure:
o Seed 5 x 10”5 cells/well of a 24-well plate.

o Stimulate the cells as described in Protocol 2 for 6 hours (for CD69) or 24 hours (for
CD25).

o Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

o Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30
minutes at 4°C in the dark.

o Wash the cells with FACS buffer.
o Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

o Analyze the data to determine the percentage of CD69+ and CD25+ cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for utilizing
CRISPR/Cas9 to validate PTPN22 as a drug target. By demonstrating that the genetic ablation
of PTPN22 leads to a hyperresponsive T-cell phenotype, characterized by increased IL-2
production, proliferation, and activation marker expression, researchers can build a strong case
for the therapeutic potential of PTPN22 inhibitors. This approach not only validates the target
but also provides a cellular platform for screening and characterizing potential drug candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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